2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed through a condensation reaction between a hydrazine derivative and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The compound’s triazole ring and sulfanyl group may interact with specific enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds also feature methoxyphenyl groups and have been studied for their antioxidant and antimicrobial properties.
4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole: This compound has shown potent suppressive effects on collagen-induced platelet aggregation.
Uniqueness
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its triazole ring, sulfanyl group, and hydrazide moiety contribute to its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C27H24ClN5O3S |
---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C27H24ClN5O3S/c1-35-23-12-8-20(9-13-23)26-31-32-27(33(26)22-10-14-24(36-2)15-11-22)37-18-25(34)30-29-17-21(28)16-19-6-4-3-5-7-19/h3-17H,18H2,1-2H3,(H,30,34)/b21-16-,29-17+ |
InChI Key |
YBEVYVBVWLCDDU-TZPPTGNISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC(=CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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